molecular formula C9H5BrClN B1277138 7-Bromo-1-Chloroisoquinoline CAS No. 215453-51-3

7-Bromo-1-Chloroisoquinoline

Cat. No. B1277138
M. Wt: 242.5 g/mol
InChI Key: UMSWWSIVPWVJOX-UHFFFAOYSA-N
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Patent
US07943639B2

Procedure details

To phosphorus oxychloride (46.6 mL, 0.5 mol) at room temperature was added, portionwise, 7-bromo-1-hydroxyisoquinoline (11.2 g, 0.05 mol). The mixture was heated to 100° C. for 90 min with rapid stirring. On cooling to room temperature, the mixture was poured, cautiously onto ice/water (200 mL). Dropwise addition of aqueous ammonia raised the pH=8 and the resulting precipitate was collected by filtration, washing with cold water. The solid was dried under reduced vacuum at 45° C. for 12 h. 13.86 g (115%) Beige solid isolated. 1H NMR (DMSO-d6) δ 8.4 (s, 1H), 8.34-8.38 (d, J=6 Hz, 1H), 8.03-8.07 (m, 2H), 7.91-7.96 (d, J=6 Hz, 1H); HPLC: 96%; LCMS: 242, 244, 246.
Quantity
46.6 mL
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
115%

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[Br:6][C:7]1[CH:16]=[C:15]2[C:10]([CH:11]=[CH:12][N:13]=[C:14]2O)=[CH:9][CH:8]=1.N>>[Br:6][C:7]1[CH:16]=[C:15]2[C:10]([CH:11]=[CH:12][N:13]=[C:14]2[Cl:3])=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
46.6 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
11.2 g
Type
reactant
Smiles
BrC1=CC=C2C=CN=C(C2=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
On cooling to room temperature
ADDITION
Type
ADDITION
Details
the mixture was poured, cautiously onto ice/water (200 mL)
TEMPERATURE
Type
TEMPERATURE
Details
raised the pH=8
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washing with cold water
CUSTOM
Type
CUSTOM
Details
The solid was dried under reduced vacuum at 45° C. for 12 h
Duration
12 h

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C=CN=C(C2=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 13.86 g
YIELD: PERCENTYIELD 115%
YIELD: CALCULATEDPERCENTYIELD 114.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.